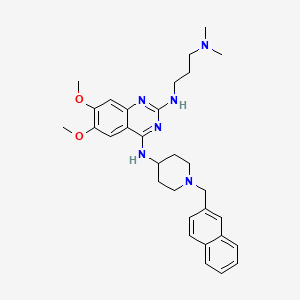
Lsd1-IN-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lsd1-IN-18 is a compound that functions as an inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating specific lysine residues on histone proteins. This demethylation process is essential for the control of various cellular processes, including differentiation, proliferation, and gene silencing. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases where LSD1 activity is dysregulated .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-18 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires careful optimization of reaction parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
化学反应分析
Types of Reactions
Lsd1-IN-18 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
科学研究应用
Lsd1-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression.
Biology: Investigated for its effects on cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, neurodegenerative diseases, and other conditions where LSD1 is implicated.
Industry: Utilized in the development of novel drugs and therapeutic strategies targeting LSD1
作用机制
Lsd1-IN-18 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates specific lysine residues on histone proteins, which is a key step in the regulation of gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups, leading to changes in chromatin structure and gene expression patterns. This inhibition can result in the reactivation of silenced genes and the suppression of oncogenic pathways, making it a promising candidate for cancer therapy .
相似化合物的比较
Lsd1-IN-18 is part of a broader class of LSD1 inhibitors, which can be categorized into covalent and non-covalent inhibitors. Some similar compounds include:
Tranylcypromine: A covalent inhibitor that binds irreversibly to LSD1.
Iadademstat (ORY-1001): A potent LSD1 inhibitor in clinical trials for cancer treatment.
Bomedemstat (IMG-7289): Another covalent inhibitor with applications in hematological malignancies.
Pulrodemstat (CC-90011): A non-covalent inhibitor with potential therapeutic applications
This compound is unique in its specific binding affinity and selectivity for LSD1, which may offer advantages in terms of efficacy and safety compared to other inhibitors.
属性
分子式 |
C31H40N6O2 |
|---|---|
分子量 |
528.7 g/mol |
IUPAC 名称 |
2-N-[3-(dimethylamino)propyl]-6,7-dimethoxy-4-N-[1-(naphthalen-2-ylmethyl)piperidin-4-yl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C31H40N6O2/c1-36(2)15-7-14-32-31-34-27-20-29(39-4)28(38-3)19-26(27)30(35-31)33-25-12-16-37(17-13-25)21-22-10-11-23-8-5-6-9-24(23)18-22/h5-6,8-11,18-20,25H,7,12-17,21H2,1-4H3,(H2,32,33,34,35) |
InChI 键 |
UAQFERXHHSHKOB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC5=CC=CC=C5C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


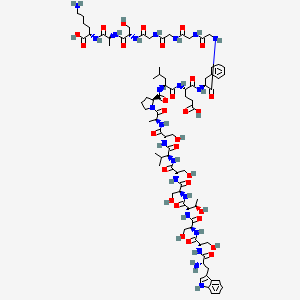

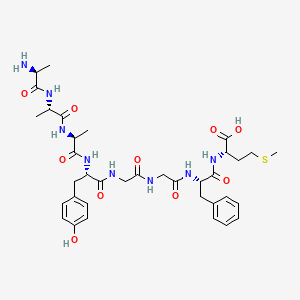
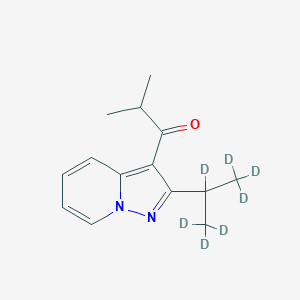

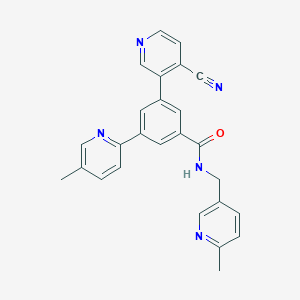
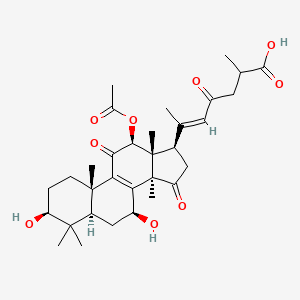


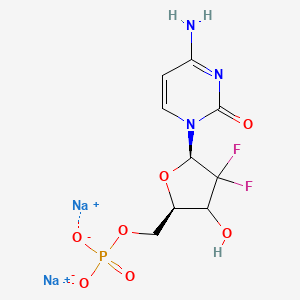
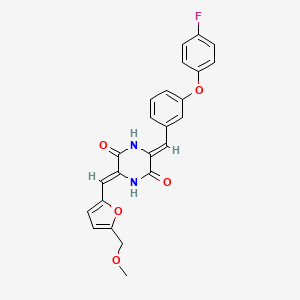
![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
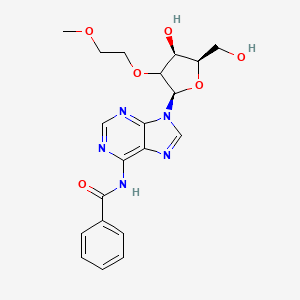
![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
